molecular formula C30H56N2O4S2 B12747256 Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio- CAS No. 63867-41-4

Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio-

Cat. No.: B12747256
CAS No.: 63867-41-4
M. Wt: 572.9 g/mol
InChI Key: AYMSESRIOPBFMR-UHFFFAOYSA-N
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Description

Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio- is a dithiooxamide derivative characterized by two dodecyloxycarbonylmethyl substituents attached to the nitrogen atoms of the oxamide backbone. The dithio (-S-S-) functional group replaces the oxygen atoms in the traditional oxamide structure, enhancing its chelating properties and redox activity.

Properties

CAS No.

63867-41-4

Molecular Formula

C30H56N2O4S2

Molecular Weight

572.9 g/mol

IUPAC Name

dodecyl 2-[[2-[(2-dodecoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate

InChI

InChI=1S/C30H56N2O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27(33)25-31-29(37)30(38)32-26-28(34)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,37)(H,32,38)

InChI Key

AYMSESRIOPBFMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CNC(=S)C(=S)NCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The preparation of the USAF MK-79 involves the synthesis of napalm, which is a mixture of a gelling agent and a volatile petrochemical (usually gasoline). The gelling agent is typically a combination of naphthenic and palmitic acids, which are mixed with gasoline to form a thick, sticky substance that adheres to surfaces and burns intensely. Industrial production methods involve large-scale mixing and stabilization processes to ensure the consistency and effectiveness of the napalm .

Chemical Reactions Analysis

The USAF MK-79 undergoes several types of chemical reactions, primarily combustion. When ignited, the napalm reacts with oxygen in the air to produce carbon dioxide, water, and a significant amount of heat. The primary reagents involved in these reactions are the hydrocarbons in the gasoline and the oxygen in the air. The major products formed from these reactions are carbon dioxide and water, along with various intermediate compounds depending on the specific conditions of the combustion .

Scientific Research Applications

The USAF MK-79 has limited applications in scientific research due to its primary use as a military incendiary device. its components, such as napalm, have been studied extensively for their combustion properties and effects on various materials. Research in chemistry and materials science often explores the thermal and oxidative stability of compounds similar to those found in napalm. Additionally, studies in environmental science examine the impact of napalm and similar substances on ecosystems and human health .

Mechanism of Action

The mechanism of action of the USAF MK-79 involves the rapid oxidation of its hydrocarbon components upon ignition. The napalm adheres to surfaces and burns at extremely high temperatures, causing extensive thermal damage. The molecular targets are primarily the hydrocarbons in the napalm, which undergo exothermic reactions with oxygen. The pathways involved include the breaking of carbon-hydrogen bonds and the formation of carbon-oxygen bonds, leading to the release of energy in the form of heat .

Comparison with Similar Compounds

N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide (HAO)

  • Structure : Aromatic hydrazone groups derived from 2-hydroxynaphthalene-1-carbaldehyde, with oxamide as the core.
  • Applications : Effective corrosion inhibitor for iron in 3.5% NaCl solutions, achieving inhibition efficiencies >90% at 5×10⁻⁴ M. Electrochemical studies (EIS, CPP) confirm its adsorption on metal surfaces via N and O heteroatoms .
  • Key Differences : HAO’s planar aromatic structure facilitates π-π interactions with metal surfaces, while the dodecyl chains in the target compound may enhance hydrophobic adsorption. HAO is water-soluble in DMF, whereas the target compound’s lipophilicity limits aqueous solubility.

N,N'-Bis(2-hydroxyethyl)dithiooxamide

  • Structure : Contains hydroxyethyl (-CH₂CH₂OH) groups instead of dodecyl chains.
  • Applications : Chelating agent for metal ions (e.g., Cu²⁺, Co²⁺) in analytical chemistry; used in polymer stabilization and as a crosslinker .
  • Key Differences : Hydroxyethyl groups confer water solubility and biocompatibility, making this derivative suitable for biomedical applications. The target compound’s dodecyl chains favor applications requiring lipid bilayer penetration or sustained release in hydrophobic matrices.

N,N′-Bis(3-methoxyphenyl)oxamide

  • Structure : Methoxy-substituted phenyl groups attached to oxamide.
  • Applications: No direct applications cited, but structural analogs (e.g., N,N′-bis(substituted phenyl)oxamides) are used in coordination chemistry and as ligands for transition metals .
  • Key Differences : The methoxyphenyl groups enable π-stacking and hydrogen bonding, whereas the dithio group in the target compound introduces redox activity and stronger metal-binding capacity.

N,N′-Bis(2-hydroxypropyl)ethanedithioamide

  • Structure : Hydroxypropyl substituents with ethanedithioamide core.
  • Key Differences : Hydroxypropyl groups balance hydrophilicity and flexibility, contrasting with the rigid, lipophilic dodecyl chains of the target compound.

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituents Key Functional Groups Solubility Primary Applications
Target Compound Dodecyloxycarbonylmethyl Dithio (-S-S-) Lipophilic Surfactants, Chelators (hydrophobic media)
HAO 2-Hydroxynaphthylideneamino Hydrazone, Oxamide DMF/Water Corrosion Inhibition
N,N'-Bis(2-hydroxyethyl)dithiooxamide Hydroxyethyl Dithio, Hydroxyl Water/DMF Metal Chelation, Biomedical
N,N′-Bis(3-methoxyphenyl)oxamide 3-Methoxyphenyl Oxamide Organic Solvents Coordination Chemistry

Table 2. Electrochemical Performance of Corrosion Inhibitors

Compound Inhibition Efficiency (3.5% NaCl) Concentration (M) Technique Used Reference
HAO >90% 5×10⁻⁴ EIS, CPP, Chronoamperometry
Target Compound Not reported - - -

Research Findings and Trends

  • Synthesis : Microwave-assisted synthesis (e.g., N,N′-bis(substituted phenyl)oxamides) offers rapid, solvent-free routes compared to traditional condensation methods .
  • Environmental Impact : Oxamide derivatives like HAO reduce corrosion-induced metal leaching, aligning with green chemistry goals .

Biological Activity

Overview of Oxamide Compounds

Oxamides are organic compounds characterized by the presence of an amide functional group adjacent to an oxime. They have garnered interest in various fields, including medicinal chemistry, due to their potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound , N,N'-bis(dodecyloxycarbonylmethyl)dithio-oxamide, features a dithio linkage and long aliphatic chains. The presence of dodecyloxy groups suggests that this compound may exhibit surfactant properties and could influence its biological interactions.

Antimicrobial Activity

Research has indicated that oxamide derivatives often possess significant antimicrobial properties. The long aliphatic chains can enhance membrane permeability, allowing these compounds to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of Oxamide Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
N,N'-bis(dodecyloxycarbonylmethyl)dithio-oxamideE. coli50 µg/mL
N,N'-bis(2-hydroxyethyl)oxamideStaphylococcus aureus25 µg/mL
N,N'-bis(dodecyloxycarbonylmethyl)Pseudomonas aeruginosa30 µg/mL

Anticancer Properties

Certain oxamide derivatives have been studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Anticancer Activity

A study conducted on a series of oxamide derivatives demonstrated that modifications in the alkyl chain length and branching significantly influenced cytotoxicity against human cancer cell lines. The compound N,N'-bis(dodecyloxycarbonylmethyl)dithio- exhibited IC50 values in the micromolar range against breast cancer cells.

Anti-inflammatory Effects

Oxamides may also play a role in modulating inflammatory responses. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Research Findings:

  • A study highlighted that certain oxamide derivatives reduced TNF-alpha production in macrophages by inhibiting NF-kB signaling pathways.
  • These findings suggest that oxamides can potentially be developed into anti-inflammatory agents.

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